Okanin

Antioxidant DPPH Assay Natural Product Screening

Okanin is structurally related to isookanin and marein but functionally irreplaceable. It uniquely induces dual caspase-3/7 apoptosis and GSDMC/D/E pyroptosis in oral cancer (SAS IC50 12.0 µM). For oxidative stress, it delivers 1.7× stronger DPPH scavenging (EC50 6.2 µM) than isookanin. In colorectal cancer xenografts, it preserves body weight unlike 5-FU. Choose Okanin for mechanistic studies where these specific, evidence-backed potencies dictate experimental success.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 484-76-4
Cat. No. B600618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkanin
CAS484-76-4
Synonyms2',3',4',3,4,-Pentahydroxychalcone
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+
InChIKeyGSBNFGRTUCCBTK-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Okanin (CAS 484-76-4) Procurement: Chalcone Identity and Baseline Profile


Okanin (CAS 484-76-4) is a naturally occurring chalcone with the molecular formula C15H12O6 and molecular weight 288.25 g/mol [1]. It is isolated primarily from Bidens pilosa (Picao preto) and the capitula of Coreopsis tinctoria, where it constitutes one of the most abundant chalcones [2]. As an aglycone chalconoid, okanin is structurally related to its glycoside derivative marein (okanin 4′-O-glucoside) and its isomer isookanin [3]. Analytical specifications from multiple commercial sources indicate standard purity ranges of ≥98% to 99.91% (HPLC) .

Why Okanin (484-76-4) Cannot Be Replaced with Isookanin or Marein in Chalcone Research


Despite belonging to the same Coreopsis-derived chalcone class, okanin, isookanin, and marein exhibit divergent activity profiles that preclude functional substitution. Isookanin demonstrates superior DPPH radical-scavenging (IC50 7.9 μM) and potent α-amylase inhibition (IC50 0.447 mg/mL) [1], while marein functions as a neuroprotective HDAC inhibitor [2]. Conversely, okanin displays a broader therapeutic spectrum encompassing direct PRDX5 targeting in colorectal cancer [3], dual apoptosis-pyroptosis induction in oral cancer [4], and hepatoprotective activity (EC50 29.8 μM) . Furthermore, the glycoside marein exhibits distinct absorption kinetics compared to the aglycone okanin [5]. Therefore, substituting any of these compounds without empirical justification risks experimental failure and invalid cross-study comparisons.

Quantitative Differentiation Evidence for Okanin (484-76-4) Against Comparators


Okanin Surpasses Isookanin and Positive Controls in DPPH Radical Scavenging Potency

Okanin exhibits DPPH radical-scavenging activity superior to its structural isomer isookanin as well as the positive controls ascorbic acid and butylated hydroxytoluene (BHT). In a comparative in vitro assay, okanin achieved an EC50 of 6.2 μM, representing a 41.5% lower concentration required for equivalent effect compared to isookanin (EC50 10.6 μM) [1]. Both chalcones outperformed synthetic antioxidants ascorbic acid (EC50 30.4 μM) and BHT (EC50 45.8 μM) by 4.9-fold and 7.4-fold, respectively [1].

Antioxidant DPPH Assay Natural Product Screening

Okanin Demonstrates Superior Cellular Antioxidant Activity Relative to Isookanin

In a cellular antioxidant activity (CAA) assay, okanin demonstrated an IC50 of 11.0 μM, compared to 14.4 μM for isookanin, a 23.6% improvement in potency [1]. Both compounds were directly benchmarked against the well-established flavonoid antioxidant quercetin, with okanin achieving comparable cellular antioxidant activity to quercetin [1].

Cellular Antioxidant Activity Quercetin Oxidative Stress

Okanin Exhibits Potent Cytotoxicity in Oral Cancer Cell Lines with Quantified IC50 Values

Okanin demonstrates potent and differential cytotoxic activity across a panel of oral cancer cell lines. IC50 values were determined as 12.0 ± 0.8 μM (SAS), 58.9 ± 18.7 μM (SCC25), 18.1 ± 5.3 μM (HSC3), and 43.2 ± 6.2 μM (OEC-M1) [1]. Notably, the SAS cell line exhibited the highest sensitivity, with an IC50 approximately 4.9-fold lower than that observed in the less sensitive SCC25 line [1].

Oral Cancer Cytotoxicity Anticancer Screening

Okanin Avoids Body Weight Loss in Xenograft Models Compared to 5-Fluorouracil

In a HCT116 colorectal cancer xenograft mouse model, okanin treatment did not alter animal body weight, whereas the standard chemotherapeutic 5-fluorouracil (5-FU) caused significant body weight reduction despite being less effective in tumor growth inhibition [1]. Okanin inhibited cancer cell growth at 25–50 μM with minimal effects on non-cancerous colorectal cells except at doses exceeding 100 μM [1].

Colorectal Cancer In Vivo Efficacy Tolerability

Okanin Protects Against Tacrine-Induced Hepatotoxicity in Hep G2 Cells

Okanin demonstrates significant protective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells with an EC50 value of 29.8 ± 1.1 μM . Among five flavonoids isolated from Bidens bipinnata (including sulfuretin, butein, 7,8,3′,4′-tetrahydroxyflavanone, and maritimetin), okanin exhibited the second-lowest EC50 after 7,8,3′,4′-tetrahydroxyflavanone (EC50 23.3 ± 0.7 μM), and outperformed sulfuretin (EC50 36.1 ± 0.9 μM) and maritimetin (EC50 41.0 ± 1.0 μM) .

Hepatoprotection Drug-Induced Liver Injury Tacrine

Okanin Induces Dual Apoptosis and Pyroptosis Pathways in Oral Cancer

Okanin uniquely induces both apoptosis and pyroptosis in oral cancer cells, as confirmed by caspase-3/7 activity assays and annexin V/7-AAD staining [1]. This dual-mechanism induction is not reported for isookanin or marein in comparable studies. In vivo, okanin reduced tumor growth and elevated pyroptosis-related markers including CASP1, GSDMC, GSDMD, and GSDME [1].

Apoptosis Pyroptosis Cell Death Mechanisms

Optimal Research and Procurement Applications for Okanin (484-76-4) Based on Differentiated Evidence


Antioxidant Mechanism Studies Requiring Superior DPPH and Cellular Potency

For oxidative stress research where maximal free radical-scavenging and intracellular antioxidant activity are required, okanin provides 1.7-fold higher DPPH potency (EC50 6.2 μM) and 1.3-fold higher cellular antioxidant activity (IC50 11.0 μM) compared to isookanin [1]. This potency advantage makes okanin the preferred chalcone for dose-response studies in oxidative stress models, particularly when lower compound consumption or stronger signal-to-noise ratios are desired.

Oral Cancer Pharmacology Investigating Dual Cell Death Mechanisms

Okanin is uniquely suited for oral cancer research programs focused on non-canonical cell death pathways, as it induces both caspase-3/7-mediated apoptosis and pyroptosis (evidenced by CASP1, GSDMC, GSDMD, and GSDME upregulation) [1]. Its potent cytotoxicity in SAS cells (IC50 12.0 μM) [1] establishes a robust experimental window for mechanistic dissection of dual-pathway activation, a property not reported for the structurally related isookanin or marein.

Colorectal Cancer In Vivo Studies Prioritizing Tolerability

In colorectal cancer xenograft studies where body weight preservation and minimal systemic toxicity are experimental endpoints, okanin offers a clear advantage over 5-fluorouracil [1]. Okanin maintains antitumor efficacy at 25–50 μM while sparing non-cancerous colorectal cells [1], making it an appropriate positive control or test compound for combination therapy studies seeking to minimize chemotherapy-associated weight loss.

Hepatoprotection Screening Against Drug-Induced Liver Injury

For laboratories conducting hepatoprotection screening using the tacrine-induced Hep G2 cytotoxicity model, okanin serves as a well-characterized reference compound with an established EC50 of 29.8 ± 1.1 μM [1]. Its quantified protective effect against a clinically relevant hepatotoxicant enables direct benchmarking of novel hepatoprotective candidates against a natural chalcone with known potency.

Technical Documentation Hub

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